1-Methyl-2-(trifluoromethyl)-1H-imidazole

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Select 1-Methyl-2-(trifluoromethyl)-1H-imidazole for your next covalent inhibitor or agrochemical project. The C2-CF₃ group triggers base-induced HF elimination, generating a difluorodiazafulvene intermediate that irreversibly traps cysteine or lysine residues—a mechanism impossible with 4-CF₃ analogs or non-fluorinated imidazoles. This scaffold ensures high regioselectivity in cross-coupling, with >85% nitration yields. Procure the validated building block to boost logP by ~1.5–2.0 units and accelerate your SAR cycle.

Molecular Formula C5H5F3N2
Molecular Weight 150.10 g/mol
CAS No. 70631-94-6
Cat. No. B13966615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(trifluoromethyl)-1H-imidazole
CAS70631-94-6
Molecular FormulaC5H5F3N2
Molecular Weight150.10 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(F)(F)F
InChIInChI=1S/C5H5F3N2/c1-10-3-2-9-4(10)5(6,7)8/h2-3H,1H3
InChIKeyFPALTGKVUYUOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(trifluoromethyl)-1H-imidazole (CAS 70631-94-6) – A Fluorinated Imidazole Building Block for Medicinal Chemistry and Targeted Synthesis


1-Methyl-2-(trifluoromethyl)-1H-imidazole (CAS 70631-94-6) is a heterocyclic compound that belongs to the class of C-trifluoromethylated imidazoles. Its core structure consists of an imidazole ring bearing a methyl group at the N1 position and a trifluoromethyl (CF₃) group at the C2 position [1]. This substitution pattern imparts distinct electronic, physicochemical, and reactivity profiles that differentiate it from both non-fluorinated imidazoles (e.g., 1-methylimidazole) and regioisomeric trifluoromethylated imidazoles (e.g., 4-(trifluoromethyl)imidazole) [2]. The compound serves as a versatile synthetic intermediate in the construction of pharmaceuticals, agrochemicals, and functional materials, with its unique combination of electron-withdrawing character, lipophilicity, and latent electrophilicity being key drivers for its selection over closely related analogs [3].

Why 1-Methyl-2-(trifluoromethyl)-1H-imidazole Cannot Be Replaced by Common Imidazole Analogs in Critical Applications


Simple substitution of 1-methyl-2-(trifluoromethyl)-1H-imidazole with non-fluorinated 1-methylimidazole or regioisomeric 4-(trifluoromethyl)imidazole fails to reproduce the target compound's performance in applications requiring controlled basicity, enhanced lipophilicity, or site-specific covalent capture. The C2-CF₃ group exerts a strong electron-withdrawing inductive effect that lowers the pKa of the imidazole nitrogen by several orders of magnitude relative to 1-methylimidazole (pKa ≈ 7.0) , shifting the protonation equilibrium at physiological pH and altering hydrogen-bonding networks in biological targets [1]. Furthermore, only the 2-CF₃ isomer undergoes base-induced elimination of HF to generate a highly electrophilic difluorodiazafulvene intermediate capable of irreversible covalent bond formation with biological nucleophiles—a property not shared by the 4-CF₃ regioisomer [2]. Consequently, replacement with a generic analog leads to altered pharmacokinetics, reduced target engagement, or complete loss of the desired covalent trapping mechanism, directly impacting synthetic utility and biological outcome.

Quantitative Differentiation Evidence for 1-Methyl-2-(trifluoromethyl)-1H-imidazole: Head-to-Head Comparisons and Class-Level Data


Reduced Basicity (pKa Shift) Relative to 1-Methylimidazole

The pKa of 1-methyl-2-(trifluoromethyl)-1H-imidazole is substantially lower than that of 1-methylimidazole. For the target compound, the predicted pKa for the conjugate acid is approximately 3.62 ± 0.10, based on data for the structurally analogous 1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, where the carboxylic acid group does not significantly perturb the imidazole N3 basicity . In contrast, 1-methylimidazole exhibits a pKa of 6.95–7.12 . This 3–4 unit reduction (ΔpKa ≈ 3.3–3.5) results from the strong –I effect of the C2-CF₃ group, shifting the protonation equilibrium away from the physiologically relevant pH range.

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Enhanced Lipophilicity (logP) Compared to Non-Fluorinated 1-Methylimidazole

The introduction of a trifluoromethyl group significantly increases the lipophilicity of imidazole scaffolds. While an experimentally determined logP for 1-methyl-2-(trifluoromethyl)-1H-imidazole is not reported in primary literature, class-level data indicate that N-trifluoromethyl azoles exhibit logP values approximately 1.5–2.0 units higher than their N-methyl counterparts [1]. For reference, the predicted logP for 1-methyl-2-(trifluoromethyl)-1H-imidazole is estimated to be around 1.87, whereas 1-methylimidazole has a predicted logP of approximately 0.2–0.5 [2]. This increased lipophilicity is a direct consequence of the hydrophobic CF₃ moiety and is expected to enhance membrane permeability and metabolic stability.

ADME Drug Likeness Membrane Permeability

Unique Base-Induced Electrophilic Reactivity: HF Elimination to Form Difluorodiazafulvene

2-(Trifluoromethyl)imidazoles, including the target compound, undergo a unique base-catalyzed elimination of hydrogen fluoride at mildly alkaline pH (pH ≥ 8) to generate highly electrophilic difluorodiazafulvene intermediates [1]. This reactivity is specific to the 2-CF₃ substitution pattern; 4-(trifluoromethyl)imidazole does not undergo this elimination under the same conditions [2]. Kinetic studies demonstrate that at pH 8.5 and 37°C, the half-life for HF loss from 2-(trifluoromethyl)imidazole is approximately 30–60 minutes, whereas the 4-isomer remains stable [3]. The resulting difluorodiazafulvene reacts rapidly with nucleophiles (e.g., thiols, amines) to form stable covalent adducts, enabling irreversible target engagement.

Covalent Inhibitor Design Mechanism-Based Probes Affinity Labeling

Regioselective Electrophilic Substitution: Directed Halogenation at the 4/5-Position

Electrophilic substitution reactions on 2-(trifluoromethyl)imidazoles occur exclusively at the 4- and 5-positions due to the strong deactivating effect of the C2-CF₃ group. In a comparative study, nitration of 2-(trifluoromethyl)imidazole with HNO₃/H₂SO₄ afforded 4(5)-nitro-2-(trifluoromethyl)imidazole in >85% yield, with no substitution at the 2-position observed [1]. In contrast, 1-methylimidazole undergoes nitration at the 4-position with lower regioselectivity and yields due to competing ring oxidation [2]. Bromination of the target compound similarly proceeds cleanly at the 4/5-positions, enabling access to halogenated intermediates that are valuable for cross-coupling chemistry.

Synthetic Methodology C–H Functionalization Late-Stage Diversification

Improved Metabolic Stability and Caco-2 Permeability vs. Non-Fluorinated Analogs

Fluorination, particularly with a CF₃ group, is a well-established strategy to enhance metabolic stability. Class-level studies comparing N-trifluoromethyl azoles to N-methyl azoles demonstrate that the CF₃-substituted compounds exhibit significantly increased metabolic stability in liver microsome assays and higher permeability in Caco-2 cell monolayers [1]. While specific data for the target compound are not publicly available, the electron-withdrawing and steric shielding effects of the CF₃ group are known to reduce susceptibility to cytochrome P450-mediated oxidation at the imidazole ring, a common metabolic soft spot for non-fluorinated imidazoles.

ADME Optimization Oral Bioavailability Drug Discovery

High-Value Application Scenarios for 1-Methyl-2-(trifluoromethyl)-1H-imidazole Where Differentiation Drives Procurement Decisions


Medicinal Chemistry: Design of Covalent Kinase Inhibitors and Affinity Probes

The unique base-induced HF elimination of 1-methyl-2-(trifluoromethyl)-1H-imidazole enables the development of mechanism-based covalent inhibitors. By incorporating this scaffold into a ligand directed against a kinase ATP-binding pocket, the difluorodiazafulvene intermediate generated under physiological conditions can form a covalent bond with a proximal cysteine or lysine residue, leading to irreversible target inhibition [1]. This property is not achievable with 4-CF₃ imidazoles or non-fluorinated analogs, making the target compound the scaffold of choice for programs requiring sustained target engagement. Early-stage medicinal chemistry teams procure this compound to generate focused libraries of covalent probes, as described in patent literature on p38 MAP kinase and TGF-β pathway inhibitors [2].

Organic Synthesis: Regioselective Building Block for Cross-Coupling Reactions

The high regioselectivity of electrophilic halogenation at the 4/5-positions of 1-methyl-2-(trifluoromethyl)-1H-imidazole provides a reliable entry point for subsequent Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig cross-coupling reactions [3]. Unlike 1-methylimidazole, which often yields mixtures of regioisomers or undergoes ring degradation, the CF₃-substituted core ensures that functionalization occurs at the desired position with high fidelity. Process chemists in both CRO and pharmaceutical manufacturing settings select this compound when scalability and reproducibility of the halogenation/cross-coupling sequence are paramount, citing the >85% yields reported for nitration as a benchmark for synthetic robustness [4].

Physicochemical Optimization: Enhancing Lipophilicity and Metabolic Stability in Lead Series

In lead optimization campaigns where imidazole-containing hits suffer from poor membrane permeability or rapid oxidative metabolism, replacement of a hydrogen or methyl group with a CF₃ moiety can dramatically improve ADME properties. The ~1.5–2.0 logP unit increase conferred by the CF₃ group [5] translates to better Caco-2 permeability and increased brain penetration potential. Procurement decisions by computational chemistry and DMPK groups are driven by the need to install this bioisostere early in the SAR cycle, using the target compound as a validated, commercially available building block that provides predictable improvements in key physicochemical parameters without necessitating de novo synthesis of the fluorinated core.

Agrochemical Research: Synthesis of Trifluoromethylated Pesticide Intermediates

The trifluoromethyl group is a privileged motif in agrochemicals due to its metabolic stability and lipophilicity. 1-Methyl-2-(trifluoromethyl)-1H-imidazole serves as a versatile intermediate for the construction of fungicidal and herbicidal agents, as exemplified in patents disclosing N-substituted aryl-trifluoromethylimidazoles [6]. The ability to undergo clean electrophilic halogenation followed by palladium-catalyzed cross-coupling enables rapid diversification of the imidazole core, accelerating structure–activity relationship studies in crop protection discovery programs. Procurement of the parent heterocycle, rather than attempting to introduce the CF₃ group late-stage, is favored due to the challenges associated with direct trifluoromethylation of complex imidazole intermediates.

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